molecular formula C26H23NO6 B13909781 Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate

Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate

Cat. No.: B13909781
M. Wt: 445.5 g/mol
InChI Key: ULFJQVGVPDVPTH-QFIPXVFZSA-N
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Description

Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate is a chemical compound that is often used in peptide synthesis. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The presence of the benzo[d][1,3]dioxol-5-yl moiety adds to the compound’s structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Esterification: The carboxyl group of the amino acid is esterified using methanol and a catalyst such as sulfuric acid.

    Formation of the Benzo[d][1,3]dioxol-5-yl Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxol-5-yl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzo[d][1,3]dioxol-5-yl derivatives.

Scientific Research Applications

Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and peptidomimetics.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. The benzo[d][1,3]dioxol-5-yl moiety can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-2-(Boc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate: Similar structure but with a Boc protecting group instead of Fmoc.

    Methyl (S)-2-(Cbz-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate: Contains a Cbz protecting group.

    Methyl (S)-2-(Fmoc-amino)-3-(phenyl)propanoate: Lacks the benzo[d][1,3]dioxol-5-yl moiety.

Uniqueness

Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate is unique due to the presence of both the Fmoc protecting group and the benzo[d][1,3]dioxol-5-yl moiety. This combination provides the compound with distinct reactivity and versatility, making it valuable in peptide synthesis and other chemical applications.

Properties

Molecular Formula

C26H23NO6

Molecular Weight

445.5 g/mol

IUPAC Name

methyl (2S)-3-(1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C26H23NO6/c1-30-25(28)22(12-16-10-11-23-24(13-16)33-15-32-23)27-26(29)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,13,21-22H,12,14-15H2,1H3,(H,27,29)/t22-/m0/s1

InChI Key

ULFJQVGVPDVPTH-QFIPXVFZSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC2=C(C=C1)OCO2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

COC(=O)C(CC1=CC2=C(C=C1)OCO2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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